2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Description
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (THIP-CA) is a heterocyclic compound that has been studied for its potential medicinal applications. It is a member of the imidazopyrimidine class of compounds and is composed of two fused rings, an imidazole ring and a pyrimidine ring. THIP-CA has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Synthesis and Biological Study
Chemical derivatives related to 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde have been synthesized for various biological studies. For instance, oxopyrimidines and thiopyrimidines of related compounds have been developed, exhibiting significant antimicrobial activity against bacteria and fungi (Ladani et al., 2009).
Green Synthesis Techniques
Innovative synthesis methods for imidazo[1,2-a]pyrimidine derivatives, which include compounds similar to the one , have been developed using green chemistry protocols. These methods use eco-friendly solvents and techniques, contributing to sustainable chemistry practices (GÜngÖr, 2021).
Medicinal Chemistry Strategies
Research on imidazo[1,2-a]pyrimidine derivatives has revealed strategies to reduce metabolism mediated by aldehyde oxidase, an important consideration in drug development. These strategies can help in designing more stable pharmaceutical compounds (Linton et al., 2011).
Antineoplastic Activity
Compounds structurally similar to 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde have been synthesized and tested for antineoplastic activity. Some of these derivatives have shown variable degrees of effectiveness against cancer cell lines, highlighting their potential in cancer therapy (Abdel-Hafez, 2007).
Antioxidant Activity
Research into similar compounds has also explored their antioxidant properties. Some derivatives have exhibited significant scavenging potency, suggesting potential applications in oxidative stress-related disorders (Hamdy et al., 2013).
Crystallographic Studies
Crystallographic and spectral characterization of compounds structurally related to 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde have been conducted. These studies provide insights into the molecular structure and potential applications in material science (Hakimi et al., 2012).
properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-11-15-16(19-17-18-8-3-9-20(15)17)14-7-6-12-4-1-2-5-13(12)10-14/h3,6-11H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULPJGYJWVEILK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C(N4C=CC=NC4=N3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137802 |
Source
|
Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
CAS RN |
887360-54-5 |
Source
|
Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887360-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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